molecular formula C6H3BrFNO3 B1286783 2-Bromo-6-fluoro-4-nitrophenol CAS No. 329-49-7

2-Bromo-6-fluoro-4-nitrophenol

Cat. No. B1286783
CAS RN: 329-49-7
M. Wt: 235.99 g/mol
InChI Key: YJBBEHQOMCJIGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including diazotization reactions, Sandmeyer reactions, and electrophilic substitution reactions. For instance, 2-Bromo-4-nitrophenol was synthesized from 2-methoxy-5-nitroaniline via diazotization and Sandmeyer reactions, followed by a nucleophilic substitution reaction with sodium hydroxide and acidification with hydrochloric acid to obtain the desired product . Similarly, 2-Bromo-6-fluorotoluene was prepared from 2-Amino-6-nitrotoluene by a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. For example, the Schiff base compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol was characterized by XRD, IR, MS, and NMR spectroscopy . The crystal structure of another related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing and electron-donating groups, which can affect the sites of electrophilic and nucleophilic attacks. For instance, the nitration of 4-nitro- and 4-bromo-2,6-dimethylphenols resulted in various nitration products, indicating the reactivity of these positions in the presence of nitric acid or nitrogen dioxide . The Schiff base compounds synthesized in these studies exhibit potential urease inhibitory activity, indicating their reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of strong intramolecular hydrogen bonding, as observed in the 1H NMR spectra of some ligands, can affect their solubility and complexation behavior . The solvent effect on complexation was also studied, showing that isopropanol is a better solvent than ethanol for complex formation . Theoretical calculations, such as DFT, have been used to predict the electronic properties, molecular electrostatic potential, and other properties like polarizability and hyperpolarizability, which are relevant for understanding the chemical behavior of these compounds .

Safety and Hazards

2-Bromo-6-fluoro-4-nitrophenol is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-fluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBBEHQOMCJIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602599
Record name 2-Bromo-6-fluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329-49-7
Record name 2-Bromo-6-fluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 329-49-7
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